Methylprednisolone Acetate

Descripción

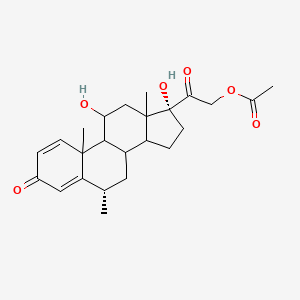

Structure

3D Structure

Propiedades

IUPAC Name |

[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,19,21,27,29H,6,8-9,11-12H2,1-4H3/t13-,16-,17-,19-,21+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBHSZGDDKCEHR-LFYFAGGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023302 | |

| Record name | Methylprednisolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-36-1 | |

| Record name | Methylprednisolone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylprednisolone acetate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylprednisolone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylprednisolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylprednisolone 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLPREDNISOLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43502P7F0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-depth Technical Guide to the Crystal Structure Analysis of Methylprednisolone Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of methylprednisolone (B1676475) acetate (B1210297), a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. A thorough understanding of its solid-state structure is paramount for drug development, formulation, and ensuring therapeutic efficacy. This document outlines the crystallographic data for Form II of methylprednisolone acetate, details the experimental and computational protocols used for its characterization, and explores the associated biological signaling pathway.

Crystal Structure and Quantitative Data

The crystal structure of this compound (Form II) has been determined and refined using synchrotron X-ray powder diffraction data and optimized using density functional theory (DFT).[1] The compound, with the chemical formula C₂₄H₃₂O₆, crystallizes in the orthorhombic space group P2₁2₁2₁[1].

Table 1: Crystallographic Data for this compound (Form II)

| Parameter | Value |

| Chemical Formula | C₂₄H₃₂O₆ |

| Formula Weight | 416.51 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (#19) |

| a | 8.17608(2) Å[1] |

| b | 9.67944(3) Å[1] |

| c | 26.35176(6) Å[1] |

| V | 2085.474(6) ų[1] |

| Z | 4[1] |

Note: The detailed atomic coordinates, bond lengths, bond angles, and torsion angles are available in the Crystallographic Information File (CIF) published as supplementary material to the work of Kaduk et al. (2018) in the journal Powder Diffraction. This file can be obtained from the journal's publication page or through the Cambridge Crystallographic Data Centre (CCDC).

The crystal structure is characterized by a two-dimensional hydrogen bond network in the ab plane, where both hydroxyl groups act as hydrogen bond donors.[1] Additionally, C–H⋯O hydrogen bonds contribute to the overall crystal energy.[1]

Experimental and Computational Protocols

The determination of the crystal structure of this compound (Form II) involved a combination of advanced experimental and computational techniques. A generalized workflow for this process is outlined below.

Synchrotron X-ray Powder Diffraction (SXRPD) Data Collection

Objective: To obtain a high-resolution powder diffraction pattern of the crystalline material.

Methodology:

-

Sample Preparation: A commercial, as-received sample of this compound is used. The powder is carefully packed into a Kapton capillary of a specified diameter (e.g., 1.5 mm).[1]

-

Instrument Setup: Data is collected at a synchrotron facility on a dedicated powder diffraction beamline. A specific wavelength of X-ray radiation is selected (e.g., 0.413685 Å).

-

Data Collection: The capillary is rotated during the measurement to ensure random orientation of the crystallites. The diffraction pattern is recorded over a wide 2θ range (e.g., 0.5–50°) with a small step size (e.g., 0.001°) and a defined counting time per step (e.g., 0.1 s).[1]

Rietveld Refinement

Objective: To refine the crystal structure model by minimizing the difference between the experimental and calculated powder diffraction profiles.

Methodology:

-

Initial Model: An initial structural model is obtained from the structure solution step.

-

Software: A specialized software package (e.g., GSAS-II, FullProf) is used for the refinement.

-

Refinement Parameters: The refinement process involves adjusting various parameters in a sequential manner:

-

Scale factor and background: The background is modeled using a suitable function (e.g., Chebyshev polynomial).

-

Unit cell parameters: The lattice parameters (a, b, c) are refined.

-

Peak profile parameters: Parameters describing the peak shape (e.g., Gaussian and Lorentzian components), width, and asymmetry are refined.

-

Atomic coordinates: The fractional atomic coordinates of the non-hydrogen atoms are refined.

-

Isotropic displacement parameters: These parameters, which account for thermal vibrations, are refined.

-

-

Convergence: The refinement is continued until the calculated pattern shows a good fit to the observed data, and the refinement parameters converge. The goodness of fit is assessed using statistical indicators such as the weighted profile R-factor (Rwp) and the goodness-of-fit (χ²) value.

Density Functional Theory (DFT) Geometry Optimization

Objective: To obtain a theoretically optimized and energetically favorable crystal structure.

Methodology:

-

Input Structure: The crystal structure obtained from the Rietveld refinement is used as the starting point.

-

Computational Details:

-

Software: A quantum chemistry software package capable of periodic calculations (e.g., CRYSTAL, VASP, Gaussian) is employed.

-

Functional and Basis Set: A suitable density functional (e.g., B3LYP) and basis set (e.g., 6-31G**) are chosen.

-

-

Optimization: A full geometry optimization is performed, allowing both the atomic positions and the unit cell parameters to relax until the forces on the atoms and the stress on the unit cell are minimized. The symmetry of the crystal is typically constrained to the experimentally determined space group.

-

Comparison: The DFT-optimized structure is then compared with the experimentally refined structure to validate the results.

Biological Signaling Pathway

This compound is a prodrug that is converted to the active metabolite, methylprednisolone. As a glucocorticoid, its primary mechanism of action involves binding to the cytosolic glucocorticoid receptor (GR). This interaction initiates a signaling cascade that ultimately leads to the modulation of gene expression, resulting in its anti-inflammatory effects. A key aspect of this is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).

The binding of methylprednisolone to the glucocorticoid receptor leads to the dissociation of heat shock proteins and the translocation of the active receptor-ligand complex into the nucleus.[2][3] Once in the nucleus, this complex can exert its anti-inflammatory effects through two primary mechanisms involving NF-κB:

-

Direct Inhibition: The activated glucocorticoid receptor can directly bind to the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences and activating the transcription of pro-inflammatory genes.[4]

-

Indirect Inhibition via IκBα Induction: The glucocorticoid receptor-ligand complex can bind to Glucocorticoid Response Elements (GREs) in the promoter region of the gene encoding the NF-κB inhibitor, IκBα. This leads to an increased synthesis of IκBα, which then sequesters NF-κB in the cytoplasm in an inactive state, preventing its translocation to the nucleus and subsequent activation of inflammatory gene expression.[2]

This dual mechanism of NF-κB inhibition underscores the potent anti-inflammatory effects of this compound at the molecular level. A comprehensive understanding of its crystal structure is the first step in ensuring that this therapeutic agent can be delivered effectively to elicit these biological responses.

References

- 1. Crystal structure of this compound form II, C24H32O6 | Powder Diffraction | Cambridge Core [cambridge.org]

- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: Molecular Docking Studies of Methylprednisolone Acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylprednisolone (B1676475) acetate (B1210297) is a potent synthetic glucocorticoid utilized for its profound anti-inflammatory and immunosuppressive activities. Its therapeutic effects are primarily mediated through high-affinity binding to the cytoplasmic glucocorticoid receptor (GR). This interaction initiates a cascade of genomic and non-genomic events that modulate the expression of inflammatory genes and interfere with immune cell functions. Molecular docking studies are pivotal in elucidating the precise binding mechanisms of methylprednisolone acetate with the glucocorticoid receptor at an atomic level. These computational techniques provide invaluable insights into the binding affinity, orientation, and key molecular interactions, which are crucial for the rational design of more efficacious and selective glucocorticoid receptor modulators.

This technical guide offers a comprehensive overview of the molecular docking of this compound with the glucocorticoid receptor. It details a plausible experimental protocol for such in-silico studies, summarizes the available quantitative data from closely related compounds, and visualizes the intricate signaling pathways and experimental workflows. While direct and detailed molecular docking studies specifically for this compound are not extensively available in the public domain, this guide synthesizes data from studies on analogous compounds and the parent molecule, methylprednisolone, to provide a robust framework for understanding its interaction with the glucocorticoid receptor.

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound, a synthetic corticosteroid, exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression.[1] This process can either be a transactivation, leading to an increase in the expression of anti-inflammatory proteins, or a transrepression, resulting in the decreased expression of pro-inflammatory genes.[1]

The anti-inflammatory effects of this compound are largely attributed to the inhibition of pro-inflammatory transcription factors and the induction of anti-inflammatory genes.[2] this compound is known to suppress the synthesis of cyclooxygenase (COX)-2, an enzyme critical for the production of inflammatory mediators.[1]

Figure 1. Simplified signaling pathway of this compound.

Molecular Docking Protocols

Preparation of the Receptor and Ligand

-

Receptor Selection and Preparation : The three-dimensional crystal structure of the human glucocorticoid receptor's ligand-binding domain is retrieved from the Protein Data Bank (PDB). A commonly used structure for docking studies of corticosteroids is PDB ID: 6DXK.[1] The receptor structure is then prepared by removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges.

-

Ligand Preparation : The 3D structure of this compound is obtained from a chemical database such as PubChem or constructed using molecular modeling software. The ligand's geometry is optimized, and atomic charges are assigned.

Molecular Docking Simulation

-

Grid Generation : A grid box is defined around the active site of the glucocorticoid receptor, encompassing the region where the native ligand binds.

-

Docking Algorithm : A molecular docking program, such as AutoDock Vina, is used to perform the docking calculations. The algorithm explores various conformations and orientations of this compound within the defined grid box and calculates the binding energy for each pose.

-

Scoring and Analysis : The docking results are ranked based on their binding energies. The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the key determinants of binding.

Figure 2. A representative workflow for molecular docking studies.

Quantitative Data from Molecular Docking Studies

Direct quantitative data from molecular docking studies of this compound with the glucocorticoid receptor is limited in published literature. However, data from studies on closely related compounds provide valuable insights into the expected binding affinity and interactions.

| Compound | Target Protein (PDB ID) | Docking Score/Binding Energy (kcal/mol) | Interacting Residues | Reference |

| Methylprednisolone | Glucocorticoid Receptor (1M2Z) | -7.5 | Not specified in detail | [3] |

| Methylprednisolone aceponate | Glucocorticoid Receptor (6DXK) | Better than prednisolone (B192156) acetate (score not specified) | Not specified in detail | [1] |

| Methylprednisolone hemisuccinate | Glucocorticoid Receptor (6DXK) | Better than prednisolone acetate (score not specified) | Not specified in detail | [1] |

Note: The data presented above is for compounds structurally similar to this compound and may not be fully representative of its specific binding characteristics.

A study on prednisolone acetate derivatives, which included methylprednisolone aceponate and methylprednisolone hemisuccinate, found that these compounds exhibited a better docking score than prednisolone acetate when docked into the glucocorticoid receptor (PDB ID: 6DXK).[1] Another in-silico study reported a binding energy of -7.5 kcal/mol for methylprednisolone with the glucocorticoid receptor (PDB ID: 1M2Z).[3] These findings suggest that this compound likely has a strong binding affinity for the glucocorticoid receptor.

Inferred Interactions and Binding Mode

Based on the docking studies of similar corticosteroids, it can be inferred that this compound likely forms key interactions with specific amino acid residues within the ligand-binding pocket of the glucocorticoid receptor. These interactions are expected to include hydrogen bonds with polar residues and hydrophobic interactions with nonpolar residues, which collectively contribute to the stable binding of the molecule. The acetate group at the C21 position may also engage in specific interactions that influence the overall binding affinity and selectivity.[4]

Conclusion and Future Directions

Molecular docking serves as a powerful tool to investigate the binding of this compound to the glucocorticoid receptor. While specific quantitative data for this compound remains to be fully elucidated in the public domain, studies on analogous compounds suggest a high binding affinity. Future research should focus on conducting dedicated molecular docking and molecular dynamics simulations of this compound with the glucocorticoid receptor to precisely determine its binding energy, identify the key interacting residues, and understand the conformational changes induced upon binding. Such studies will be instrumental in the development of next-generation glucocorticoids with improved therapeutic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the binding properties of agonists interacting with glucocorticoid receptor: an in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic and Pharmacodynamic Profile of Methylprednisolone Acetate in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of methylprednisolone (B1676475) acetate (B1210297) (MPA) in rats. Methylprednisolone, the active glucocorticoid moiety, is a potent anti-inflammatory and immunosuppressive agent. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways and workflows to support preclinical research and drug development efforts.

Pharmacokinetics of Methylprednisolone in Rats

Methylprednisolone acetate is a long-acting parenteral steroid. Following administration, it is hydrolyzed to the active form, methylprednisolone (MPL). The pharmacokinetic properties of MPL have been characterized following various routes of administration in rats.

Table 1: Pharmacokinetic Parameters of Methylprednisolone (MPL) in Rats

| Administered Compound | Dose (mg/kg) | Route | Rat Strain | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |

| Methylprednisolone | 50 | i.v. | Normal Wistar | - | - | 14.5 | - | [1] |

| Methylprednisolone | 50 | i.v. | Adrenalectomized (ADX) Wistar | - | - | 11.0 | - | [1] |

| Methylprednisolone Succinate (B1194679) | 50 | i.m. | Normal Wistar | - | 0.25 | 5.08 | 35 | [1][2] |

| Methylprednisolone Succinate | 50 | i.m. | Adrenalectomized (ADX) Wistar | - | - | 5.27 | 48 | [1] |

| This compound (Depo-Medrol®) | Low Dose | i.a. | Wistar | - | - | - | - | [3] |

Note: Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), AUC (Area Under the Curve), i.v. (intravenous), i.m. (intramuscular), i.a. (intra-articular). Bioavailability for i.m. administration is relative to i.v. administration.

Intravenous administration of methylprednisolone results in bi-exponential kinetics.[4] Following intramuscular injection of methylprednisolone succinate, the absorption of MPL is rapid, with peak plasma concentrations observed as early as 0.25 hours.[2] However, the bioavailability is incomplete, estimated to be between 35% and 48%.[1] The clearance of MPL is significantly higher in male rats compared to females, which is attributed to sex-specific hepatic metabolism.[5][6]

Pharmacodynamics of Methylprednisolone in Rats

The pharmacodynamic effects of methylprednisolone are primarily mediated through its interaction with glucocorticoid receptors, leading to broad anti-inflammatory and immunosuppressive responses. Key pharmacodynamic markers in rats include the suppression of endogenous corticosterone (B1669441) and a reduction in circulating lymphocytes.

Table 2: Pharmacodynamic Effects of Methylprednisolone in Rats

| Parameter | Dose (mg/kg) & Route | Effect | Onset | Duration | Reference |

| Plasma Corticosterone | 50 i.m. | Transient suppression | - | Normal circadian rhythm re-established at 24h | [2][7] |

| Blood Lymphocytes | 50 i.m. | Sharp decline from ~8 K/µL to ~1 K/µL | Within 8h | Return to a new, lower circadian rhythm | [2] |

Following a single intramuscular dose of methylprednisolone, plasma corticosterone levels are transiently suppressed, with a return to the normal circadian rhythm within 24 hours.[2][7] A significant and rapid decrease in blood lymphocyte counts is also observed, indicating the potent immunosuppressive effect of the compound.[2]

Experimental Protocols

Standardized experimental protocols are crucial for the reliable assessment of the pharmacokinetic and pharmacodynamic properties of this compound in rats.

Animal Models

-

Strain: Wistar or Sprague-Dawley rats are commonly used.[4][8]

-

Health Status: Both normal and adrenalectomized (ADX) rats are utilized. ADX models are employed to study the effects of exogenous corticosteroids in the absence of endogenous glucocorticoids.[4]

-

Housing: Animals are typically housed under controlled conditions with a 12-hour light/dark cycle.[4]

Drug Administration

-

Formulation: For intramuscular administration, methylprednisolone succinate is often dissolved in a sterile vehicle.[4] this compound is administered as a suspension.[3]

-

Dosing: A common dose for pharmacokinetic and pharmacodynamic studies is 50 mg/kg administered intramuscularly.[2][4]

-

Route of Administration: Intramuscular injections are typically given in the hind limb muscles.[4] For intravenous studies, cannulation of the jugular vein is common.[4]

Sample Collection and Analysis

-

Blood Sampling: Blood samples are collected at predetermined time points via methods such as tail vein sampling or terminal cardiac puncture.[4] Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.[4]

-

Analytical Methods: Plasma concentrations of methylprednisolone and this compound are quantified using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3][4][8] These methods offer high sensitivity and specificity, with lower limits of quantitation typically in the low ng/mL range.[3][4]

Mechanism of Action: Glucocorticoid Receptor Signaling

The physiological effects of methylprednisolone are mediated through its interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor.[9]

Upon entering the cell, methylprednisolone binds to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs).[9] Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs.[9] The activated GR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[9][10] This interaction can either activate or repress gene transcription, leading to the wide range of anti-inflammatory, immunosuppressive, and metabolic effects of methylprednisolone.[9][11]

References

- 1. scispace.com [scispace.com]

- 2. Pharmacokinetic/Pharmacodynamic Modeling of Corticosterone Suppression and Lymphocytopenia by Methylprednisolone in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and this compound in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of Methylprednisolone after Intravenous and Intramuscular Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modeling Corticosteroid Pharmacokinetics and Pharmacodynamics, Part II: Sex Differences in Methylprednisolone Pharmacokinetics and Corticosterone Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modeling Corticosteroid Pharmacokinetics and Pharmacodynamics, Part II: Sex Differences in Methylprednisolone Pharmacokinetics and Corticosterone Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic/pharmacodynamic modeling of corticosterone suppression and lymphocytopenia by methylprednisolone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous analysis of methylprednisolone, methylprednisolone succinate, and endogenous corticosterone in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Receptor/gene/protein-mediated signaling connects methylprednisolone exposure to metabolic and immune-related pharmacodynamic actions in liver - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Methylprednisolone Acetate with Lipid Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical and molecular interactions between the synthetic corticosteroid, methylprednisolone (B1676475) acetate (B1210297) (MPA), and lipid membranes. Understanding these core interactions is crucial, as they underpin the drug's non-genomic mechanisms of action, influencing its efficacy, delivery, and therapeutic outcomes. This document synthesizes quantitative data, details key experimental methodologies, and visualizes the associated cellular pathways and workflows.

Introduction: Beyond the Genome

Methylprednisolone acetate is a potent glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. Its classical mechanism of action is genomic, involving diffusion across the cell membrane, binding to cytosolic glucocorticoid receptors (GR), and subsequent translocation to the nucleus to modulate gene transcription.[1][2][3] This process, however, typically takes hours or days to manifest.[4]

Increasing evidence points to rapid, non-genomic effects that occur within seconds to minutes, initiated by direct interactions with the cell membrane.[1][4][5] These rapid actions are proposed to arise from two potential mechanisms: binding to membrane-associated receptors or, more fundamentally, by altering the biophysical properties of the lipid bilayer itself.[4][6][7] This guide focuses on the latter, exploring how MPA's insertion into the lipid membrane modulates its structure and function, thereby triggering downstream signaling events.

Biophysical Interactions and Effects on Membrane Properties

As an amphipathic steroid molecule, MPA interacts directly with the phospholipid bilayer.[4][8] Its tetracyclic core allows it to partition into the hydrophobic core of the membrane, while polar functional groups can anchor it near the lipid headgroup region.[8][9] This intercalation disrupts the native packing of lipids, leading to significant changes in the membrane's physical state.

2.1 Membrane Fluidity and Order

One of the most significant consequences of steroid-membrane interaction is the modulation of membrane fluidity. Studies on similar corticosteroids suggest that their effects are concentration-dependent and vary based on the lipid composition and initial phase of the membrane.[4]

An Electron Paramagnetic Resonance (EPR) study on the related compound, methylprednisolone hemisuccinate, demonstrated a dose-dependent decrease in the fluidity (an increase in order) of polymorphonuclear leukocyte (PMN) membranes.[10] This "stiffening" effect was more pronounced in the outer membrane leaflets.[10] Such changes in fluidity can directly impact the function of embedded membrane proteins, such as receptors and ion channels, which are crucial for cellular signaling.[11]

2.2 Phase Transition Behavior

The transition of a lipid bilayer from a tightly packed gel phase to a more mobile liquid-crystalline phase is a critical thermodynamic property.[4][12] The temperature at which this occurs (Tm) can be altered by the incorporation of drug molecules. Differential Scanning Calorimetry (DSC) is the primary technique used to measure these changes.[13][14] For example, studies on the steroid beclometasone dipropionate showed it lowered the onset temperature and increased the enthalpy of the main phase transition, indicating a direct interaction and entrapment within the phospholipid membranes.[15] It is plausible that MPA induces similar perturbations.

2.3 Membrane Permeability

By altering lipid packing and fluidity, MPA can influence the permeability of the membrane barrier. Research on an in vitro blood-brain barrier model showed that methylprednisolone significantly decreased the hydraulic conductivity of endothelial cell monolayers by 36.1%, effectively "tightening" the barrier and reducing the bulk flow of water.[16] This effect is clinically relevant for the reduction of cerebral edema.[16] In septic rats, methylprednisolone administration was shown to decrease sepsis-induced blood-brain barrier permeability.[17]

Quantitative Data Summary

The following tables summarize quantitative findings from studies on methylprednisolone and related corticosteroids to provide a comparative basis for understanding its interaction with lipid membranes.

Table 1: Effects on Membrane Fluidity

| Compound | Model System | Technique | Concentration | Observed Effect | Reference |

|---|

| Methylprednisolone Hemisuccinate | Human PMN Membranes | EPR | 0.5 mg/ml | Dose-dependent decrease in fluidity (increase in order parameter). |[10] |

Table 2: Effects on Membrane Permeability

| Compound | Model System | Technique | Measurement | Observed Effect | Reference |

|---|---|---|---|---|---|

| Methylprednisolone | In vitro Blood-Brain Barrier (Mouse Cerebral Endothelia) | Hydraulic Conductivity | Hydraulic Conductivity (Lp) | 36.1% decrease in Lp compared to control. | [16] |

| Methylprednisolone | Sepsis-induced rats | Evans Blue Dye Assay | Brain Tissue Dye Content | Significant decrease in dye extravasation. |[17] |

Table 3: Thermodynamic Effects on Lipid Bilayers (Illustrative Data from a Related Steroid)

| Compound | Model System | Technique | Parameter | Observation | Reference |

|---|---|---|---|---|---|

| Beclometasone Dipropionate | Liposomes | DSC | Phase Transition | Lowered onset temperature, broadened pretransition and main transitions, larger enthalpy of main transition. | [15] |

| Cortisone | POPC Bilayers | MD Simulations & X-ray Diffraction | Bilayer Thickness | Concentration-dependent decrease. | [4] |

| Cortisone | POPC Bilayers | MD Simulations & X-ray Diffraction | Area Per Lipid | Concentration-dependent increase. |[4] |

Experimental Protocols

The study of drug-membrane interactions relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments.[18][19][20][21]

4.1 Differential Scanning Calorimetry (DSC)

-

Objective: To measure the effect of MPA on the phase transition temperature (Tm) and enthalpy (ΔH) of model lipid membranes (liposomes).[13][14]

-

Methodology:

-

Liposome (B1194612) Preparation: Multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) are prepared from phospholipids (B1166683) (e.g., DPPC, DMPC) using the thin-film hydration method. A known concentration of MPA is co-dissolved with the lipids in an organic solvent before evaporation to ensure incorporation into the bilayer.

-

Sample Preparation: A precise amount of the liposome suspension is hermetically sealed into an aluminum DSC pan. A reference pan is prepared with the same buffer solution lacking liposomes.

-

DSC Analysis: Both pans are placed in the calorimeter and heated at a constant rate (e.g., 1-5 °C/min). The instrument measures the differential heat flow required to maintain the sample and reference pans at the same temperature.

-

Data Interpretation: An endothermic peak is observed at the Tm. The peak's position, width, and area (which corresponds to ΔH) are analyzed. A shift in Tm, a broadening of the peak, or a change in ΔH in the presence of MPA indicates a direct interaction with the lipid bilayer.[22]

-

4.2 Electron Spin Resonance (ESR) Spectroscopy

-

Objective: To determine changes in membrane fluidity and lipid order upon MPA incorporation.

-

Methodology:

-

Spin Labeling: A lipid spin probe, such as 5-doxylstearic acid (5-DS) or 16-doxylstearic acid (16-DS), is introduced into the membrane model (e.g., erythrocyte ghosts, liposomes). These probes contain a stable nitroxide radical.

-

Sample Preparation: The spin-labeled membranes are incubated with varying concentrations of MPA.

-

ESR Measurement: The sample is placed in the resonant cavity of an ESR spectrometer. The mobility of the spin probe is reflected in the resulting ESR spectrum.

-

Data Interpretation: The spectral parameters are used to calculate an order parameter (S). A higher value of S corresponds to restricted motion and thus lower membrane fluidity (higher order). Changes in S in the presence of MPA provide a quantitative measure of its effect on membrane dynamics.[10]

-

4.3 Fluorescence Anisotropy

-

Objective: To probe the micro-viscosity and rotational dynamics of a fluorescent probe within the lipid bilayer, which are affected by MPA.[23]

-

Methodology:

-

Probe Incorporation: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is incorporated into the hydrophobic core of the liposomes or cell membranes.

-

Sample Preparation: The labeled membranes are incubated with MPA.

-

Anisotropy Measurement: The sample is excited with vertically polarized light. The fluorescence emission is measured through polarizers oriented both vertically (IVV) and horizontally (IVH).

-

Data Interpretation: The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where G is an instrumental correction factor. A higher anisotropy value indicates restricted rotational motion of the probe, corresponding to a more ordered or less fluid membrane environment.[23][24]

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and logical flows relevant to MPA-membrane interactions.

Conclusion

The interaction of this compound with lipid membranes is a fundamental aspect of its pharmacology that extends beyond the classical genomic pathway. By directly partitioning into the lipid bilayer, MPA alters critical biophysical properties, including membrane fluidity, order, and permeability. These physical changes can modulate the function of integral membrane proteins, initiating rapid signaling cascades that contribute to the drug's overall therapeutic effect. The experimental techniques detailed herein—DSC, ESR, and fluorescence spectroscopy—provide powerful tools for quantifying these interactions. For drug development professionals, a thorough understanding of these membrane-level effects is essential for designing more effective delivery systems and predicting the full spectrum of a drug's physiological activity.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Receptor/gene/protein-mediated signaling connects methylprednisolone exposure to metabolic and immune-related pharmacodynamic actions in liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The interaction of steroids with phospholipid bilayers and membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Methylprednisolone aceponate? [synapse.patsnap.com]

- 6. The interaction of steroids with phospholipid bilayers and membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biophysical interactions with model lipid membranes: applications in drug discovery and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Steroids decrease granulocyte membrane fluidity, while phorbol ester increases membrane fluidity. Studies using electron paramagnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Membrane–drug interactions studied using model membrane systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phys.libretexts.org [phys.libretexts.org]

- 13. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Methylprednisolone reduces the bulk flow of water across an in vitro blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of methylprednisolone on sepsis-induced blood–brain barrier permeability and reflex responsiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Analytical techniques and methods for study of drug-lipid membrane interactions | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]

- 23. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fluorescence anisotropy imaging in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Methylprednisolone Acetate on Mitochondrial Function: A Technical Guide for Researchers

Abstract

Methylprednisolone (B1676475), a potent synthetic glucocorticoid, is widely prescribed for its anti-inflammatory and immunosuppressive properties. Emerging evidence reveals that its therapeutic effects and side effects are intricately linked to its influence on mitochondrial function. This technical guide provides an in-depth analysis of the multifaceted actions of methylprednisolone on mitochondria, tailored for researchers, scientists, and drug development professionals. We explore its dose- and context-dependent effects on mitochondrial bioenergetics, oxidative stress, apoptosis, and autophagy. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathways involved, namely the Akt/mTOR pathway and the direct mitochondrial actions of the glucocorticoid receptor. The objective is to furnish a comprehensive resource for understanding and investigating the mitochondrial pharmacology of methylprednisolone.

Core Effects of Methylprednisolone on Mitochondrial Parameters

Methylprednisolone exerts complex and often contradictory effects on mitochondrial function, which vary based on concentration, duration of exposure, and the specific cell type or physiological condition being studied.

Oxidative Stress and Redox Balance

Glucocorticoids can modulate cellular redox status significantly. Long-term administration of methylprednisolone has been associated with an increase in lipid peroxidation (LPO), a marker of oxidative stress.[1] In contrast, acute or short-term treatment may enhance the total reactive antioxidant potential (TRAP), suggesting a protective mechanism against reactive oxygen species (ROS).[1] Studies on endothelial progenitor cells have shown that methylprednisolone treatment leads to an increase in ROS levels.[2] This dual role suggests that the duration of treatment is a critical factor in determining whether the net effect is pro-oxidant or antioxidant.

Mitochondrial Respiration and Bioenergetics

The impact of methylprednisolone on the mitochondrial electron transport chain (ETC) and subsequent ATP production is a key area of investigation. In vitro studies using isolated mitochondria have demonstrated that high concentrations (≥0.1 mM) of methylprednisolone inhibit State 3 respiration, which is the active, ADP-stimulated state of oxidative phosphorylation.[3] This inhibition occurs at the level of Complex I for NAD-linked substrates and potentially at the succinate (B1194679) transport level for Complex II-linked substrates.[3] Notably, lower concentrations (<0.02 mM) did not produce this direct inhibitory effect.[3] Chronic corticosteroid administration in patients has been linked to a significant decrease in mitochondrial Complex I activity in skeletal muscle, accompanied by an overproduction of lactate (B86563) during exercise, indicative of impaired aerobic metabolism.[4] Similarly, the glucocorticoid corticosterone (B1669441) has been shown to directly suppress mitochondrial ATP production by inhibiting electron transfer at Complex I.[5]

Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential (ΔΨm) is essential for ATP synthesis and overall mitochondrial health. Methylprednisolone has been shown to have a protective effect on ΔΨm under certain stress conditions. In a model of low-flow hypoxia in the liver, pretreatment with methylprednisolone inhibited hypoxia-induced mitochondrial membrane depolarization.[6] Furthermore, in a model of autoimmune hepatitis, methylprednisolone treatment suppressed the loss of ΔΨm, thereby preventing a key step in the intrinsic apoptotic pathway.[7][8][9]

Apoptosis and Cell Viability

Methylprednisolone's role in apoptosis is complex. In hepatocytes, it has been shown to decrease mitochondria-mediated apoptosis by preserving ΔΨm and activating pro-survival pathways.[7][8][9] However, glucocorticoids can also promote apoptosis. The glucocorticoid receptor (GR) can translocate to the mitochondria and interact with members of the Bcl-2 family of proteins, such as Bim, to promote the activation of Bax and Bak, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c.[10]

Autophagy and Mitophagy

Autophagy is a cellular recycling process critical for removing damaged organelles, including mitochondria (mitophagy). Methylprednisolone has been observed to inhibit autophagy. In a model of autoimmune hepatitis, treatment led to a decrease in the levels of key autophagy-associated proteins such as LC3-II, p62/SQSTM1, and Beclin-1, and fewer autophagosomes were observed via transmission electron microscopy.[7][8][9] This inhibition of autophagy in vascular endothelial cells is mediated through the PI3K/Akt/mTOR signaling pathway.[11]

Mitochondrial Dynamics and Biogenesis

Mitochondrial dynamics (fission and fusion) and biogenesis (the creation of new mitochondria) are vital for maintaining a healthy mitochondrial network. In endothelial progenitor cells, methylprednisolone treatment was found to increase the number of granulated mitochondria and upregulate the mitochondrial fission proteins MFF and FIS1.[2] The effect on biogenesis can be time-dependent; in osteoblasts, glucocorticoids may initially promote mitochondrial biogenesis but inhibit it with prolonged exposure.[2]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of methylprednisolone on mitochondrial function.

| Parameter | Model System | Treatment | Key Quantitative Finding | Reference |

| Oxidative Stress | Rat Lungs | Acute Methylprednisolone | Significant increase in Total Reactive Antioxidant Potential (TRAP) levels. | [1] |

| Rat Lungs | Chronic Methylprednisolone (30 days) | Increase in Lipid Peroxidation (LPO) levels. | [1] | |

| Mitochondrial Respiration | Isolated Rat Mitochondria (Skeletal Muscle, Liver, Heart) | ≥0.1 mM Methylprednisolone | Inhibition of State 3 respiratory rates with NAD-linked substrates and succinate. | [3] |

| Isolated Rat Mitochondria | <0.02 mM Methylprednisolone | No effect on respiratory rates. | [3] | |

| Human Skeletal Muscle Biopsies | Chronic Corticosteroid Treatment | Significant decrease in mitochondrial Complex I enzyme activity (p < 0.05). | [4] | |

| Apoptosis & ΔΨm | Human Hepatocyte Cell Line (LO2) | 10 µM Methylprednisolone (in vitro) | Significantly reduced Concanavalin A-induced apoptosis and loss of mitochondrial membrane potential (ΔΨm). | [7] |

| Isolated Perfused Rat Liver | 3, 10, or 30 mg/kg Methylprednisolone | Inhibited hypoxia-induced mitochondrial membrane depolarization. | [6] | |

| Autophagy | Mouse Model of Autoimmune Hepatitis | 3.12 mg/kg Methylprednisolone (in vivo) | Decreased levels of autophagy markers LC3-II, p62/SQSTM1, and Beclin-1. | [9] |

Key Signaling Pathways

Methylprednisolone modulates mitochondrial function through several interconnected signaling pathways. The following diagrams illustrate two of the most critical pathways.

The Akt/mTOR Signaling Pathway

Methylprednisolone has been shown to activate the Akt/mTOR signaling cascade. This activation leads to the downstream inhibition of both mitochondria-mediated apoptosis and autophagy.[7][8][9][11] Activated mTOR phosphorylates and inactivates proteins required for the initiation of the autophagic process, while activated Akt promotes cell survival by inhibiting pro-apoptotic proteins.

Glucocorticoid Receptor (GR) Mitochondrial Translocation

Beyond its genomic action, the glucocorticoid receptor can translocate directly to the mitochondria, particularly under high-dose glucocorticoid treatment.[10] Within the mitochondria, GR interacts with pro-apoptotic Bcl-2 family proteins like Bim. This interaction can promote the activation of effector proteins Bax and Bak, leading to the formation of pores in the outer mitochondrial membrane, cytochrome c release, and subsequent caspase activation, thereby initiating apoptosis.[10]

Experimental Protocols

Standardized protocols are essential for accurately assessing the impact of methylprednisolone on mitochondrial function. The following sections detail common methodologies.

Measurement of Oxygen Consumption Rate (OCR)

OCR is a direct measure of mitochondrial respiratory activity and can be assessed using extracellular flux analyzers. This method allows for the real-time determination of key parameters of mitochondrial function.[12][13]

Methodology:

-

Cell Seeding: Seed cells (e.g., hepatocytes, endothelial cells) in a specialized microplate and allow them to adhere overnight.

-

Drug Treatment: Treat cells with the desired concentrations of methylprednisolone acetate (B1210297) or vehicle control for the specified duration.

-

Assay Preparation: One hour prior to the assay, replace the culture medium with a low-bicarbonate assay medium (e.g., XF Base Medium) supplemented with substrates like glucose, pyruvate, and glutamine. Incubate the plate at 37°C in a non-CO₂ incubator.

-

Instrument Calibration: Calibrate the extracellular flux analyzer sensor cartridge.

-

Mito Stress Test: Load the injection ports of the sensor cartridge with a sequence of mitochondrial inhibitors:

-

Port A: Oligomycin (B223565) (ATP synthase inhibitor)

-

Port B: FCCP (uncoupling agent)

-

Port C: Rotenone & Antimycin A (Complex I & III inhibitors)

-

-

Data Acquisition: Place the cell plate in the analyzer and initiate the assay protocol. The instrument will measure OCR at baseline and after each inhibitor injection.

-

Data Analysis: Calculate key parameters:

-

Basal Respiration: (Last rate before first injection) - (Non-mitochondrial respiration rate)

-

ATP-Linked Respiration: (Last rate before oligomycin injection) - (Minimum rate after oligomycin injection)

-

Maximal Respiration: (Maximum rate after FCCP injection) - (Non-mitochondrial respiration rate)

-

Proton Leak: (Minimum rate after oligomycin injection) - (Non-mitochondrial respiration rate)

-

Assessment of Mitochondrial Membrane Potential (ΔΨm)

ΔΨm can be quantified using cationic fluorescent dyes like JC-1 or Rhodamine 123, followed by analysis with flow cytometry or fluorescence microscopy.[8][14][15]

Methodology (using JC-1 and Flow Cytometry):

-

Cell Culture and Treatment: Culture and treat cells with methylprednisolone as described previously.

-

Cell Harvesting: Harvest cells by trypsinization, then centrifuge and wash with Phosphate-Buffered Saline (PBS).

-

JC-1 Staining: Resuspend the cell pellet in pre-warmed culture medium containing JC-1 dye (typically 1-5 µg/mL). Incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Centrifuge the stained cells, remove the supernatant, and wash twice with PBS to remove excess dye.

-

Flow Cytometry: Resuspend the final cell pellet in PBS and analyze immediately on a flow cytometer.

-

Healthy, polarized mitochondria will accumulate JC-1 aggregates, which emit red fluorescence (e.g., detected in the PE or FL2 channel).

-

Depolarized mitochondria in apoptotic or stressed cells will contain JC-1 monomers, which emit green fluorescence (e.g., detected in the FITC or FL1 channel).

-

-

Data Analysis: Quantify the cell populations and calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Western Blot Analysis for Key Signaling and Autophagy Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins.

Methodology:

-

Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, LC3B, p62, β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

The interaction between methylprednisolone acetate and mitochondria is profoundly complex, characterized by a delicate balance between protective and potentially detrimental effects. The drug's impact is highly dependent on dose, treatment duration, and the specific cellular context. While it can protect against hypoxic injury and suppress apoptosis through the Akt/mTOR pathway, it can also impair mitochondrial respiration at high concentrations and induce oxidative stress with chronic use.

For researchers and drug developers, these findings underscore the necessity of evaluating mitochondrial function as a key parameter in both preclinical and clinical studies of glucocorticoids. Future research should aim to:

-

Elucidate the precise mechanisms governing the switch between the pro-survival and pro-apoptotic actions of methylprednisolone at the mitochondrial level.

-

Investigate the long-term consequences of methylprednisolone-induced alterations in mitochondrial dynamics and biogenesis in various tissues.

-

Develop strategies to mitigate the negative mitochondrial side effects of chronic glucocorticoid therapy, potentially through co-administration of mitochondria-targeted antioxidants or bioenergetic enhancers.

A thorough understanding of these interactions is paramount for optimizing the therapeutic window of methylprednisolone and developing safer immunomodulatory drugs.

References

- 1. Effects of acute and chronic administration of methylprednisolone on oxidative stress in rat lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial maintenance as a novel target for treating steroid-induced osteonecrosis of femoral head: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro effects of glucocorticoid on mitochondrial energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chronic corticosteroid administration causes mitochondrial dysfunction in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct effects of corticosterone on ATP production by mitochondria from immortalized hypothalamic GT1-7 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methylprednisolone inhibits low-flow hypoxia-induced mitochondrial dysfunction in isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methylprednisolone Decreases Mitochondria-Mediated Apoptosis and Autophagy Dysfunction in Hepatocytes of Experimental Autoimmune Hepatitis Model via the Akt/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Methylprednisolone Decreases Mitochondria-Mediated Apoptosis and Autophagy Dysfunction in Hepatocytes of Experimental Autoimmune Hepatitis Model via the Akt/mTOR Signaling [frontiersin.org]

- 9. Methylprednisolone Decreases Mitochondria-Mediated Apoptosis and Autophagy Dysfunction in Hepatocytes of Experimental Autoimmune Hepatitis Model via the Akt/mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The regulation of the mitochondrial apoptotic pathway by glucocorticoid receptor in collaboration with Bcl-2 family proteins in developing T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methylprednisolone Inhibits Autophagy of Vascular Endothelial Cells in Rat Femoral Head Via PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Experimental Protocol for Detecting Mitochondrial Function in Hepatocytes Exposed to Organochlorine Pesticides [jove.com]

- 15. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]

Methylprednisolone Acetate and its Impact on Gene Expression Profiling: A Technical Guide

Abstract: Methylprednisolone (B1676475) acetate (B1210297) (MPA) is a potent synthetic glucocorticoid widely utilized for its anti-inflammatory and immunosuppressive properties.[1] Its therapeutic efficacy is rooted in its ability to modulate the expression of a wide array of genes, thereby controlling cellular processes involved in inflammation, immune response, and metabolism.[2][3] This technical guide provides an in-depth overview of the molecular mechanisms of MPA action, detailed experimental protocols for gene expression analysis, a summary of its quantitative impact on the transcriptome, and visual diagrams of key pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the genomic effects of methylprednisolone acetate.

Core Mechanism of Action: Genomic Modulation

This compound exerts its primary effects through a well-defined intracellular signaling pathway that directly influences gene transcription. As a lipophilic molecule, it passively diffuses across the cell membrane to initiate a cascade of molecular events.[4]

-

Cytoplasmic Receptor Binding: Once inside the cell, MPA binds with high affinity to the cytoplasmic glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1][5] In its inactive state, the GR is part of a multiprotein complex.

-

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the GR, causing it to dissociate from the complex and translocate into the nucleus.[1][6]

-

Interaction with DNA: Within the nucleus, the activated MPA-GR complex acts as a ligand-dependent transcription factor.[5] It binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[1][4]

-

Transcriptional Regulation: The binding of the MPA-GR complex to GREs can either enhance (transactivation) or suppress (transrepression) the transcription of specific genes.[6][7]

-

Transactivation: The complex directly binds to GREs to upregulate the expression of anti-inflammatory genes, such as lipocortin-1 (annexin A1), which inhibits the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1]

-

Transrepression: The complex can inhibit the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression.[8][9] This leads to the downregulation of genes encoding cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and cell adhesion molecules.[1][6][10]

-

This genomic mechanism leads to a broad and complex reprogramming of the cellular transcriptome, underpinning the diverse physiological and pharmacological effects of methylprednisolone.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A Microarray Analysis of the Temporal Response of Liver to Methylprednisolone: A Comparative Analysis of Two Dosing Regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Prednisolone Acetate? [synapse.patsnap.com]

- 5. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]

- 7. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucocorticoids: effects on gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Methylprednisolone Acetate Polymorphs

For Researchers, Scientists, and Drug Development Professionals

Methylprednisolone (B1676475) acetate (B1210297), a synthetic glucocorticoid, is a widely utilized active pharmaceutical ingredient (API) known for its potent anti-inflammatory and immunosuppressive properties. The solid-state properties of an API can significantly influence its bioavailability and stability, making a thorough understanding of its polymorphic landscape crucial for drug development. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can lead to variations in critical physicochemical properties such as melting point, solubility, dissolution rate, and stability. This guide provides an in-depth overview of the known polymorphic forms of methylprednisolone acetate, presenting their key physicochemical characteristics, methods for their preparation and analysis, and the relationships between them.

Overview of Known Polymorphs

This compound is known to exist in at least five distinct crystalline forms: Form I, Form II, Form III, a recently identified fourth polymorph often referred to as the "New Form," and a monohydrate.[1][[“]][3] Form II is reported to be the most stable and is often the form found in commercial products and USP standards.[1] Forms I and III are considered metastable and can convert to Form II under certain conditions, such as mechanical stress.[1]

Comparative Physicochemical Properties

The distinct crystal lattice arrangements of the polymorphs give rise to different physical properties. A summary of the available quantitative data is presented below.

Table 1: Thermal Properties of this compound Polymorphs

| Polymorph | Melting Point (°C) | Notes |

| Form I | 225 - 229 | Prepared by heating Form III.[3] |

| Form II | 208 - 212 | Thermodynamically stable form.[1][3] |

| Form III | ~200 (melts/decomposes) | Converts to Form II upon heating to 200-205°C.[1][3] |

| New Form | Not Reported | - |

| Monohydrate | Not Reported | - |

Table 2: Crystallographic Properties (Powder X-Ray Diffraction)

| Polymorph | Characteristic 2θ Peaks (°) |

| Form I | Data not available in cited sources. |

| Form II | Detailed crystal structure available (space group P2₁2₁2₁).[4] Corresponds to USP standard.[1] |

| Form III | Data not available in cited sources. |

| New Form | 12.479, 13.319, 14.319, 15.181, 18.682, 21.221[1][5] |

| Monohydrate | 8.6, 12.2, 13.6, 15.3, 19.3[[“]] |

Table 3: Solubility and Dissolution Properties

| Polymorph | Solubility | Dissolution Rate |

| Form I | Not Reported | Not Reported |

| Form II | Baseline for comparison. General solubility in phosphate (B84403) buffer (pH 6.8) is ~2.23 mg/mL.[6] | Differences in dissolution rates between polymorphs have been noted.[7] |

| Form III | Not Reported | Not Reported |

| New Form | Reported to be higher than Form II (approx. 1.6 times based on UV absorption in water).[1][5] | Not Reported |

| Monohydrate | Not Reported | Not Reported |

Polymorphic Interconversion and Stability

The stability of the different polymorphic forms is a critical consideration for formulation and storage. The relationships and conversion pathways are summarized in the diagram below.

Experimental Protocols

The characterization of this compound polymorphs relies on several key analytical techniques. Below are detailed methodologies for their preparation and analysis.

Preparation of Polymorphic Forms

-

Form III: Prepared by recrystallization of this compound from an ethanolic solution.[3]

-

Dissolve 1 gram of this compound in 400 mL of ethanol (B145695) by heating until the solution is clear.

-

Cool the solution to room temperature to allow crystals to precipitate.

-

Filter the resulting crystals and dry them.

-

-

Form II: Can be prepared by the thermal conversion of Form III.[3]

-

Heat Form III to a temperature between 200°C and 205°C until it completely melts.

-

Cool the molten substance rapidly to room temperature to induce crystallization.

-

-

Form I: Can be prepared by controlled thermal conversion of Form III.[3]

-

Heat Form III to 180°C.

-

Cool the substance rapidly to obtain Form I crystals.

-

-

New Form: Prepared by recrystallization from a specific mixed solvent system.[1]

-

Dissolve this compound in a mixed solvent of acetone, tetrahydrofuran (B95107) (THF), and methanol (B129727) with a volume ratio of 1:2:3.

-

Allow the solution to recrystallize.

-

Filter and dry the resulting crystals.

-

-

Monohydrate: Prepared by crystallization from an aqueous-organic solvent mixture.[[“]]

-

Dissolve this compound completely in a mixture of tetrahydrofuran and water (e.g., 10L THF and 5L water per 1kg of API).

-

Slowly add an anti-solvent like ethanol or allow the organic solvent to evaporate slowly at room temperature.

-

Collect the precipitated crystals and dry them. Confirm water content using Karl Fischer titration.

-

Analytical Characterization Workflow

The identification and characterization of a specific polymorph follow a structured analytical workflow.

Powder X-Ray Diffraction (PXRD)

PXRD is a primary technique for identifying and distinguishing between different crystalline forms.

-

Instrument: A standard laboratory powder X-ray diffractometer.

-

Radiation: Cu-Kα radiation is commonly used.

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

-

Scan Range: Typically scanned over a 2θ range of 5° to 40°.

-

Analysis: The resulting diffraction pattern, with its unique peak positions and intensities, serves as a fingerprint for each polymorphic form.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of the polymorphs, such as melting point and enthalpy of fusion.[8][9]

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Pans: Samples (typically 1-5 mg) are weighed into aluminum pans and hermetically sealed.

-

Purge Gas: An inert gas, such as nitrogen, is used at a constant flow rate (e.g., 50 mL/min).

-

Heating Rate: A controlled heating rate, commonly 10°C/min, is applied. Faster heating rates can sometimes be used to resolve complex transitions.[9]

-

Analysis: The DSC thermogram shows endothermic events (melting) and exothermic events (crystallization), providing data on transition temperatures and enthalpies.

Conclusion

The existence of multiple polymorphic forms of this compound necessitates a comprehensive characterization strategy during drug development. Form II is the most stable polymorph, while Forms I and III are metastable and can convert to Form II. A newly identified form shows promise with potentially higher solubility. The choice of crystallization solvent and thermal processing are critical factors in isolating a desired polymorphic form. The analytical techniques and workflows described in this guide provide a framework for the robust identification, characterization, and control of these polymorphs, ensuring the consistent quality, safety, and efficacy of this compound drug products.

References

- 1. CN104710493A - New this compound crystal form - Google Patents [patents.google.com]

- 2. consensus.app [consensus.app]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. CN104710493B - A kind of this compound crystal formation - Google Patents [patents.google.com]

- 6. US8846648B2 - Natural combination hormone replacement formulations and therapies - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. thermalsupport.com [thermalsupport.com]

- 9. DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate - TA Instruments [tainstruments.com]

Methodological & Application

Application Notes and Protocols for Methylprednisolone Acetate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylprednisolone (B1676475) acetate (B1210297) (MPA) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] It is widely used in clinical settings to manage a variety of conditions, including autoimmune diseases and inflammatory disorders.[1] In the realm of scientific research, MPA serves as a critical tool for investigating cellular processes, drug discovery, and the mechanisms underlying inflammation and immune responses.

This document provides a comprehensive protocol for the preparation and use of Methylprednisolone Acetate in cell culture applications. It includes detailed instructions for creating stock solutions, guidelines for determining appropriate working concentrations, and a summary of its mechanism of action.

Data Summary

The following table summarizes the key quantitative data for the preparation and use of this compound in cell culture.

| Parameter | Value | Reference |

| Molecular Weight | 416.51 g/mol | [2] |

| Solubility | Practically insoluble in water. Soluble in DMSO (≥ 100 mg/mL). Sparingly soluble in acetone (B3395972) and ethanol. | [3] |

| Recommended Solvent for Stock Solution | Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) | [3][4] |

| Recommended Stock Solution Concentration | 10 mM in 100% DMSO | [5] |

| Storage of Stock Solution | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [4] |

| Typical Working Concentrations | 0.1 nM - 3000 nM for vocal fold fibroblasts. 0.01 µg/mL - 1 µg/mL for human lymphocytes. | [6][7] |

| Maximum Final DMSO Concentration in Culture | < 0.5% (v/v), with < 0.1% being ideal to minimize cytotoxicity. Always include a vehicle control. | [4][8] |

Experimental Protocols

Preparation of 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of MPA in DMSO.

Materials:

-

This compound (powder)

-

Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, nuclease-free tips

-

Vortex mixer

-

(Optional) Sonicator water bath

Procedure:

-

Calculate the required mass of MPA:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass = 0.010 mol/L x 0.001 L x 416.51 g/mol = 0.0041651 g = 4.17 mg

-

-

-

Weigh the MPA:

-

Tare a sterile microcentrifuge tube on the analytical balance.

-

Carefully weigh approximately 4.17 mg of MPA powder and transfer it to the tared tube. Record the exact weight.

-

-

Dissolve in DMSO:

-

Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the MPA powder.

-

-

Ensure Complete Dissolution:

-

Vortex the tube for 1-2 minutes until the powder is completely dissolved.

-

Visually inspect the solution to ensure there are no visible particles.

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[3]

-

-

Aliquot and Store:

Dilution of MPA Stock Solution to Working Concentration

This protocol provides a step-by-step method for diluting the 10 mM DMSO-based stock solution to a final working concentration in cell culture medium, ensuring the final DMSO concentration remains below cytotoxic levels.

Materials:

-

10 mM MPA stock solution in DMSO

-

Pre-warmed, sterile cell culture medium

-

Sterile microcentrifuge tubes

-

Sterile micropipettes and tips

Procedure:

-

Prepare an Intermediate Dilution (e.g., to 100 µM):

-

In a sterile microcentrifuge tube, add 99 µL of pre-warmed cell culture medium.

-

Add 1 µL of the 10 mM MPA stock solution to the medium.

-

Gently mix by pipetting up and down. This creates a 100 µM intermediate solution in 1% DMSO.

-

-

Prepare the Final Working Solution (e.g., to 100 nM):

-

Determine the final volume of culture medium needed for your experiment.

-

To achieve a final concentration of 100 nM, you will need to perform a 1:1000 dilution of the 100 µM intermediate solution.

-

For every 1 mL of final culture medium, add 1 µL of the 100 µM intermediate solution. For example, to prepare 10 mL of the final working solution, add 10 µL of the 100 µM intermediate solution to 9.99 mL of pre-warmed culture medium.

-

Gently swirl the culture flask or plate to ensure even distribution.

-

-

Vehicle Control:

-

It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions.

-

To prepare a vehicle control, follow the same dilution steps using only DMSO instead of the MPA stock solution.

-

Mechanism of Action and Signaling Pathway

This compound exerts its effects through both genomic and non-genomic pathways.[9] As a glucocorticoid, it passively diffuses across the cell membrane and binds to the intracellular glucocorticoid receptor (GR).[1] This binding event triggers a conformational change in the GR, leading to its translocation into the nucleus.[10]

In the nucleus, the MPA-GR complex can act in two primary ways:

-

Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.[9]

-